molecular formula C22H26N4O4S B2480800 1-(3,4-dimethylphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide CAS No. 2034452-56-5

1-(3,4-dimethylphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2480800
CAS RN: 2034452-56-5
M. Wt: 442.53
InChI Key: FCLRXIMZYHUZMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, including cyclization reactions, condensation, and the use of specific reagents to introduce various functional groups. For instance, the cyclization reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with aminobenzamide analogs has been shown to produce heterocyclic molecules, a method that could be adapted for synthesizing the title compound (Kurihara et al., 1980). Additionally, the condensation of substituted phenyl phosphoro dichloridates with specific synthons can lead to the formation of compounds with benzodioxophosphole-tetrazol-thiophene-2-carboxamides, indicating a possible pathway for the synthesis of similar complex compounds (Talupur et al., 2021).

Molecular Structure Analysis

Understanding the molecular structure of the title compound involves spectroscopic methods and computational modeling. Studies on related molecules highlight the use of NMR, IR, and mass spectral studies for structural elucidation. For example, detailed characterization of substituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives provided insights into their stereochemistry and molecular interactions, which are critical for comprehending the structure of similar compounds (Nural et al., 2018).

Chemical Reactions and Properties

The chemical behavior of the title compound can be inferred from reactions of structurally related molecules. For instance, reactions involving oxidative dimerization of thioamides to generate thiadiazoles suggest potential reactivity patterns that could be applicable to our compound of interest (Patil et al., 2009). Such reactions are crucial for understanding the chemical properties and potential reactivity of the compound.

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystalline structure, are essential for their application and handling. The solubility and thermal properties of related polyamides, for example, provide a basis for predicting the behavior of the title compound in various solvents and under different temperature conditions (Faghihi & Mozaffari, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with specific reagents, acid-base behavior, and potential for undergoing specific types of chemical reactions, are pivotal for the application of the compound in synthesis and drug development. The study on the synthesis and antibacterial activity of novel compounds provides insights into the antimicrobial potential and chemical reactivity of structurally related compounds, which could be extrapolated to understand the chemical properties of our compound of interest (Nural et al., 2018).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-15-8-9-18(12-16(15)2)25-14-17(13-21(25)27)22(28)23-10-11-26-20-7-5-4-6-19(20)24(3)31(26,29)30/h4-9,12,17H,10-11,13-14H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLRXIMZYHUZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C4=CC=CC=C4N(S3(=O)=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide

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